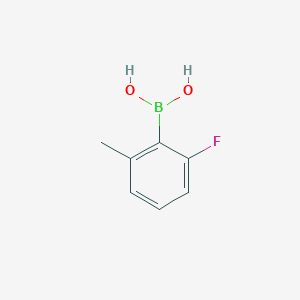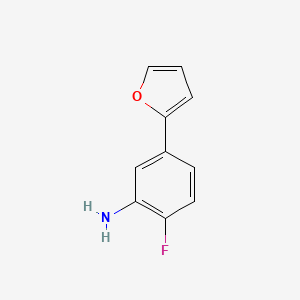
2-Chlor-N-(3-Hydroxypropyl)nicotinamid
Übersicht
Beschreibung
2-Chloro-N-(3-hydroxypropyl)nicotinamide is a chemical compound with the molecular formula C9H11ClN2O2. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a chlorine atom at the 2-position and a 3-hydroxypropyl group at the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-hydroxypropyl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various chemical entities.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-(3-hydroxypropyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-aminopropanol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
2-Chloro-N-(3-hydroxypropyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can be oxidized to form a carbonyl group, resulting in the formation of 2-chloro-N-(3-oxopropyl)nicotinamide.
Reduction: The compound can be reduced to form 2-chloro-N-(3-hydroxypropyl)nicotinamide, where the chlorine atom is replaced by a hydrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-hydroxypropyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the 3-hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways by modulating the activity of its target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(3-hydroxypropyl)nicotinamide can be compared with other similar compounds, such as:
2-Chloronicotinamide: Lacks the 3-hydroxypropyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(3-hydroxypropyl)nicotinamide: Lacks the chlorine atom, which may result in different binding affinities and specificities for molecular targets.
2-Chloro-N-(2-hydroxyethyl)nicotinamide: Has a shorter side chain, which may affect its overall chemical and biological properties.
The uniqueness of 2-Chloro-N-(3-hydroxypropyl)nicotinamide lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLCZCIDLRCTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)








![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)


![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
